molecular formula C26H23N3O5 B5088836 N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan

N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan

Cat. No. B5088836
M. Wt: 457.5 g/mol
InChI Key: LALOFAYUIQWXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-methoxybenzoyl)amino]benzoyl}tryptophan, commonly known as MBAT, is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in drug development and research. MBAT is a tryptophan derivative that has been synthesized using a multi-step process, which involves the use of various chemical reagents and techniques.

Mechanism of Action

The mechanism of action of MBAT is not fully understood. However, it has been suggested that MBAT exerts its effects by modulating the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and immune regulation. MBAT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. In addition, MBAT has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MBAT has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce oxidative stress by increasing the production of antioxidant enzymes. In addition, MBAT has been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a crucial role in the immune response.

Advantages and Limitations for Lab Experiments

MBAT has several advantages and limitations for lab experiments. One of the main advantages is its ability to modulate the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and immune regulation. This makes it a useful tool for studying the mechanisms underlying these processes. However, one of the main limitations of MBAT is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of MBAT. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to explore its potential as a modulator of the immune system, which could lead to the development of new treatments for autoimmune diseases. In addition, future research could focus on improving the solubility and bioavailability of MBAT, which could enhance its usefulness as a research tool and potential therapeutic agent.
Conclusion:
In conclusion, MBAT is a synthetic molecule that has potential applications in drug development and research. Its anti-inflammatory and antioxidant properties, as well as its modulatory effect on the immune system, make it a promising candidate for the treatment of various diseases. While the mechanism of action of MBAT is not fully understood, it has been shown to modulate the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and immune regulation. Future research could focus on further investigating its potential applications and improving its solubility and bioavailability.

Synthesis Methods

The synthesis of MBAT involves a multi-step process that begins with the protection of the carboxylic acid group of tryptophan using a suitable protecting group. This is followed by the introduction of the benzoyl group to the amino group of tryptophan using a coupling reagent. The resulting intermediate is then subjected to a series of reactions, including deprotection, amidation, and acylation, to yield the final product, MBAT.

Scientific Research Applications

MBAT has been found to have potential applications in drug development and research. It has been shown to exhibit anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. In addition, MBAT has been shown to have a modulatory effect on the immune system, which makes it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-[(4-methoxybenzoyl)amino]benzoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-34-18-12-10-16(11-13-18)24(30)28-22-9-5-3-7-20(22)25(31)29-23(26(32)33)14-17-15-27-21-8-4-2-6-19(17)21/h2-13,15,23,27H,14H2,1H3,(H,28,30)(H,29,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALOFAYUIQWXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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